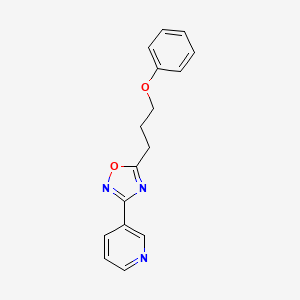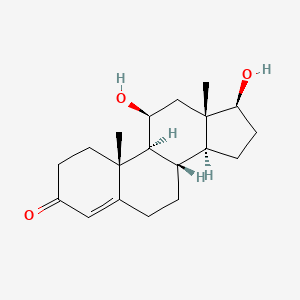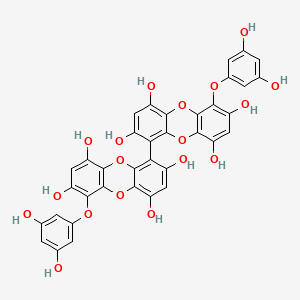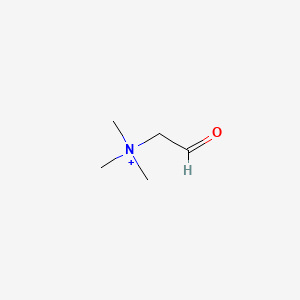
Betaine aldehyde
Descripción general
Descripción
Betaine aldehyde, also known as BTL, belongs to the class of organic compounds known as tetraalkylammonium salts. These are organonitrogen compounds containing a quaternary ammonium substituted with four alkyl chains. Betaine aldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Betaine aldehyde has been found in human epidermis and kidney tissues. Within the cell, betaine aldehyde is primarily located in the cytoplasm and mitochondria. Betaine aldehyde participates in a number of enzymatic reactions. In particular, Betaine aldehyde can be converted into betaine; which is mediated by the enzyme Alpha-aminoadipic semialdehyde dehydrogenase. Furthermore, Betaine aldehyde can be biosynthesized from choline; which is mediated by the enzyme choline dehydrogenase, mitochondrial. Furthermore, Betaine aldehyde can be biosynthesized from choline through the action of the enzyme choline dehydrogenase, mitochondrial. Finally, Betaine aldehyde can be converted into betaine; which is mediated by the enzyme Alpha-aminoadipic semialdehyde dehydrogenase. In humans, betaine aldehyde is involved in the sarcosine oncometabolite pathway and the betaine metabolism pathway. Outside of the human body, betaine aldehyde can be found in a number of food items such as guava, rye, durian, and prunus (cherry, plum). This makes betaine aldehyde a potential biomarker for the consumption of these food products.
Betaine aldehyde is a quaternary ammonium ion that is nitrogen substituted by three methyl groups and a 2-oxoethyl group. It is an intermediate in the metabolism of amino acids like glycine, serine and threonine. It has a role as an Escherichia coli metabolite, a plant metabolite, an Aspergillus metabolite, a mouse metabolite and a human metabolite.
Aplicaciones Científicas De Investigación
Plant Biology and Stress Response
Betaine aldehyde dehydrogenases (BADHs) play a significant role in plants, especially in response to abiotic stress. The initial characterization of BADH as an enzyme involved in glycine betaine (GB) production led to detailed studies on its role in improving abiotic stress tolerance in plants through transgenic expression. Recent research also suggests the potential of BADH as an antibiotic-free marker for selecting transgenic plants and its major role in fragrance production in aromatic rice varieties (Fitzgerald, Waters, & Henry, 2009).
Enzymatic Characterization in Barley
In barley, BADH enzymes show distinct enzymatic properties in their peroxisomal and cytosolic forms. This study provides insights into the main roles of these enzymes in glycine betaine synthesis and polyamine catabolism, which are crucial for plant stress responses (Fujiwara et al., 2008).
Kinetic and Structural Features
BADH enzymes are unique in their ability to catalyze the NAD(P)+-dependent oxidation of betaine aldehyde to glycine betaine. This property has significant implications in osmotic stress coping, methionine synthesis, and in the metabolic pathways of various organisms (Muñoz-Clares, Díaz-Sánchez, González‐Segura, & Montiel, 2010).
Application in Animal Husbandry
Betaine aldehyde has been used as an additive in young quail diets, showing significant improvements in meat productivity and physical growth without negative effects on the organoleptic properties of poultry meat (Gainullina, Kuznetsova, & Kurenkov, 2022).
Role in Marine Crustaceans
BADH in marine crustaceans is crucial for overcoming environmental stress. It helps in the accumulation of glycine betaine, an important osmoregulator, in response to variations in salinity, temperature, and oxygen concentration in seawater (Stephens-Camacho, Muhlia-Almazán, Sánchez‐Paz, & Rosas-Rodríguez, 2015).
Real-time Monitoring of Metabolism
The metabolism of betaine aldehyde can be monitored in real-time using hyperpolarized magnetic resonance spectroscopy. This novel approach opens possibilities for kinetic studies of oxidase/dehydrogenase enzymes in vitro and in vivo (Allouche-arnon et al., 2013).
Propiedades
Número CAS |
7418-61-3 |
|---|---|
Nombre del producto |
Betaine aldehyde |
Fórmula molecular |
C5H12NO+ |
Peso molecular |
102.15 g/mol |
Nombre IUPAC |
trimethyl(2-oxoethyl)azanium |
InChI |
InChI=1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1 |
Clave InChI |
SXKNCCSPZDCRFD-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC=O |
SMILES canónico |
C[N+](C)(C)CC=O |
Otros números CAS |
7418-61-3 |
Descripción física |
Solid |
Sinónimos |
etaine aldehyde glycine betaine aldehyde |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methoxy-5-(2-oxo-1-benzopyran-3-yl)phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1222015.png)
![4-[[2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1222017.png)
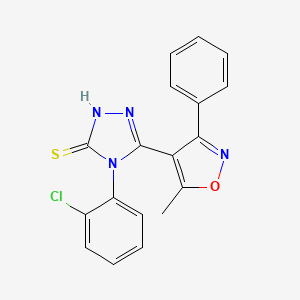
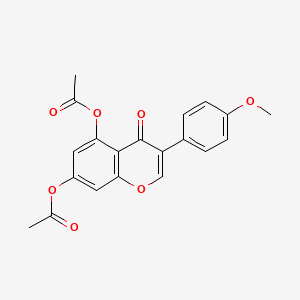
![2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1222020.png)
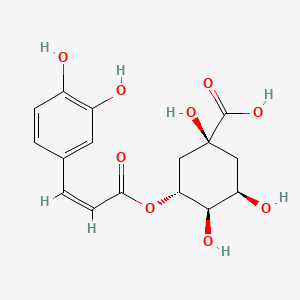
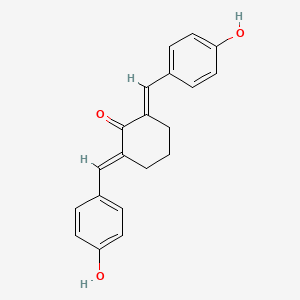
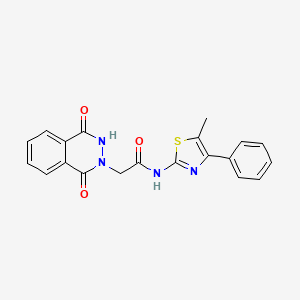
![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B1222025.png)
